1-Methoxy-1-phenylpropan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-1-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKUMYCNPNIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404281 | |
| Record name | 1-methoxy-1-phenylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7624-24-0 | |
| Record name | 1-methoxy-1-phenylpropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxy 1 Phenylpropan 2 One and Its Precursors
Direct Synthesis Approaches
Direct synthesis methods focus on the construction of the target molecule from readily available starting materials.
Strategies Involving Initial Phenylpropanone Derivatives
A primary route to 1-methoxy-1-phenylpropan-2-one involves the modification of phenylpropanone precursors. One common starting material is 1-phenylpropan-2-one. The synthesis of this precursor can be achieved through methods such as the Wacker-Tsuji oxidation of allylbenzene. researchgate.net Another approach involves the reaction of benzyl (B1604629) magnesium bromide with acetyl chloride, followed by hydrolysis.
Additionally, transaminases can be employed for the synthesis of 1-phenylpropan-2-amine derivatives from prochiral ketones, which can then potentially be converted to the desired ketone. researchgate.netrsc.org
Introduction of the Methoxy (B1213986) Group via Etherification Reactions
The methoxy group is typically introduced via an etherification reaction. A common precursor for this step is 1-hydroxy-1-phenylpropan-2-one. nih.gov This α-hydroxy ketone can be synthesized through various means, including the enzymatic conversion of benzaldehyde (B42025) and propanal using benzaldehyde lyase from Pseudomonas fluorescens. researchgate.net
The etherification of the hydroxyl group to a methoxy group can be accomplished using standard ether synthesis protocols. For instance, the Williamson ether synthesis, which involves reacting the alcohol with a base and a methylating agent like methyl iodide, is a viable method. pearson.comgoogle.com
Directed Oxidation and Functionalization of Phenylpropane Scaffolds
Another synthetic strategy involves the oxidation of a phenylpropane framework. For example, 1-phenylpropane can be oxidized at the benzylic position to form 1-phenylpropan-1-ol using oxidizing agents like sodium dichromate or pyridinium (B92312) chlorochromate (PCC). pearson.com This alcohol can then be further oxidized to the corresponding ketone. The oxidation of 1,2-diols, such as 1-phenylpropane-1,2-diol (B147034), can also yield α-ketols. google.com The oxidation of β-methylstyrene with cobalt(III) acetate (B1210297) can produce threo-1-phenylpropane-1,2-diol monoacetate, which is a potential precursor. psu.edu
Asymmetric Synthetic Routes
Asymmetric synthesis is crucial for obtaining enantiomerically pure forms of this compound, which is important in various applications, including as chiral building blocks in organic synthesis.
Enantioselective Transformations of Prochiral Ketones
The asymmetric alkylation of acyclic α-alkoxy ketones is a significant challenge in organic synthesis. osti.gov One approach is the enantioselective acyloin rearrangement of α-hydroxy acetals, catalyzed by a chiral Brønsted acid, to produce α-alkoxy ketones with high enantioselectivity. nih.gov This method involves the formation of an ion pair between an in situ generated oxocarbenium ion and a chiral phosphoramide (B1221513) anion, which facilitates efficient chirality transfer. nih.gov
Another method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of allyl 1,2-enediol carbonates, which can lead to the formation of α-acyloxyketones with high enantiomeric excesses. acs.org
Chiral Catalysis in this compound Synthesis
Chiral catalysts play a pivotal role in the asymmetric synthesis of α-alkoxy ketones. grafiati.com Both organometallic complexes and organocatalysts are employed to achieve high levels of stereocontrol. diva-portal.orguni-muenchen.de
Iridium-catalyzed diastereoselective and enantioselective allylic substitutions of acyclic α-alkoxy ketones have been reported. osti.govnih.gov These reactions utilize a metallacyclic iridium complex and unstabilized copper(I) enolates generated in situ to form products with contiguous stereogenic centers with high diastereoselectivity and enantioselectivity. osti.govnih.gov
Rhodium-catalyzed allylic alkylation of acyclic α-alkoxy aryl ketones using a chiral monodentate phosphite (B83602) ligand has also been developed. rsc.org This represents an early example of enantioselective rhodium-catalyzed allylic substitution with a prochiral nucleophile. rsc.org
The table below summarizes some of the key findings in the asymmetric synthesis of related α-alkoxy ketones.
| Catalytic System | Substrate | Product Type | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |
| Iridium Complex / CuBr | Acyclic α-alkoxy ketone | Allylated α-alkoxy ketone | High | Excellent | Excellent | nih.gov |
| Rhodium / Chiral Phosphite | Acyclic α-alkoxy aryl ketone | Allylated α-alkoxy aryl ketone | Good | High | N/A | rsc.org |
| Chiral Phosphoramide | α-Hydroxy acetal | α-Alkoxy ketone | Good to High | High | N/A | nih.gov |
| Palladium / Lnaph | Allyl 1,2-enediol carbonate | α-Acyloxyketone | Good to Excellent | High | N/A | acs.org |
Stereoselective Oxirane Formation and Subsequent Transformations
The synthesis of chiral molecules often involves the creation of stereocenters with high precision. One effective strategy is the use of stereoselective oxirane formation, followed by further chemical modifications. For instance, the reaction of diazomethane (B1218177) with fluorinated ketones like 1-fluoro-3-[(4-methylphenyl)sulfinyl]-3-phenylpropan-2-one can lead to the formation of oxiranes. cdnsciencepub.combioorganica.com.ua This reaction has been observed to proceed preferentially with one isomer, suggesting a kinetic resolution process where one enantiomer reacts faster than the other. cdnsciencepub.com
The resulting oxirane ring is a versatile intermediate that can be opened by various nucleophiles. This ring-opening typically occurs at the less substituted carbon, leading to the formation of a tertiary alcohol and the introduction of a new functional group. cdnsciencepub.com This approach has been utilized in the synthesis of various derivatives, including those with hydroxyl, benzylamino, cyano, and bromo functionalities. cdnsciencepub.com
Another chemoenzymatic method involves the lipase-catalyzed epoxidation of propenylbenzenes, followed by hydrolysis of the resulting epoxide to form vicinal diols. nih.gov These diols can then be oxidized to the corresponding α-hydroxy ketones. nih.gov For example, 1-phenylpropane-1,2-diol can be synthesized from propenylbenzene via this epoxidation-hydrolysis sequence. nih.gov The use of enzymes in these steps allows for high stereoselectivity, which is crucial for the synthesis of enantiomerically pure compounds. nih.govresearchgate.netfrontiersin.org The combination of different lyases and alcohol dehydrogenases can provide access to all four stereoisomers of 1-phenylpropane-1,2-diol from simple aldehydes like benzaldehyde and acetaldehyde. researchgate.netfrontiersin.org
Biocatalytic and Chemoenzymatic Strategies
The use of enzymes in organic synthesis, known as biocatalysis, offers significant advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.govanr.fr Chemoenzymatic strategies, which combine enzymatic and chemical steps, further expand the toolkit for synthesizing complex molecules. anr.fr
Enzyme-Mediated Carbon-Carbon Bond Formation (e.g., Transketolase)
Transketolase (TK) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the stereoselective formation of carbon-carbon bonds. uni-duesseldorf.denih.gov This enzyme is particularly useful for the synthesis of α-hydroxy ketones from aldehydes. nih.govuni-duesseldorf.de TK facilitates the transfer of a two-carbon ketol unit from a donor substrate, such as hydroxypyruvic acid, to an aldehyde acceptor. researchgate.netrsc.org
The native enzyme typically exhibits high stereospecificity, dictating the configuration of the newly formed chiral centers. researchgate.net While wild-type transketolases often show a preference for certain substrates, protein engineering has been employed to broaden their substrate scope and even invert their stereoselectivity. uni-duesseldorf.deresearchgate.netacs.org For example, engineered TK variants have been developed with increased activity towards aliphatic and aromatic aldehydes. rsc.orgacs.orgucl.ac.uk
The application of transketolase in multi-enzyme cascade reactions has also been demonstrated, allowing for the one-pot synthesis of complex molecules from simple starting materials. anr.fracs.org
Reductase-Catalyzed Asymmetric Reductions (e.g., SDRs)
Chiral α-hydroxy ketones can be synthesized with high enantiomeric excess through the asymmetric reduction of prochiral α-diketones, a reaction efficiently catalyzed by certain reductases. dicp.ac.cnrsc.orgsioc-journal.cn These enzymes, particularly those from the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, are capable of selectively reducing one of the two carbonyl groups in a diketone. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.orgnih.govd-nb.info
The stereochemical outcome of the reduction is dependent on the specific enzyme used. For instance, some fungal and human ketoreductases (KREDs) exhibit opposite stereopreferences in the reduction of symmetrical diketones. rsc.org The use of whole-cell biocatalysts or isolated enzymes, often coupled with a cofactor regeneration system, allows for high conversions and excellent enantioselectivities. nih.govnih.govresearchgate.netresearchgate.net
Ketoreductases have been successfully applied to a wide range of substrates, including aromatic and aliphatic diketones, to produce the corresponding optically active α-hydroxy ketones. dicp.ac.cnrsc.org For example, the reduction of benzil (B1666583) to (S)-benzoin has been achieved with high yield and enantiomeric excess using a newly identified NADPH-dependent reductase. dicp.ac.cnresearchgate.net Ene reductases (EREDs) have also shown non-conventional activity in the stereoselective monoreduction of α,β-dicarbonyls to chiral hydroxycarbonyls. acs.org
| Enzyme Type | Substrate Example | Product Example | Stereoselectivity | Reference |
| Ketoreductase (KRED1-Pglu) | Benzil | (S)-Benzoin | >98% ee | dicp.ac.cn |
| Fungal AKR5G | Symmetrical diketones | (R)-hydroxyketone | R-selective | rsc.org |
| Human AKR1B1 / Yeast AKR3C1 | Symmetrical diketones | (S)-hydroxyketone | S-selective | rsc.org |
| Ene Reductase (OYE3) | 1-phenyl-1,2-propanedione | (R)-1-hydroxy-1-phenylpropan-2-one | >99.9% ee | acs.org |
Transaminase-Based Biotransformations for Related Amine Precursors
Transaminases, particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. mbl.or.krdiva-portal.org These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor, a process known as reductive amination. diva-portal.org This methodology is highly valuable for producing enantiomerically pure amines, which are important building blocks for pharmaceuticals. mbl.or.krmdpi.com
While the direct synthesis of this compound is not the primary application, transaminases are crucial for synthesizing related chiral amine precursors. For example, an α-amino ketone can be generated in situ from an α-diketone using a transaminase. acs.org This is advantageous as α-amino ketones can be unstable. acs.org
The substrate scope of transaminases is broad, and they can accept a variety of ketones and aldehydes. mbl.or.kr However, the amination of ketones can be thermodynamically limited. asm.org Research has focused on developing strategies to overcome these limitations, such as using "smart" amine donors or employing cascade reactions to shift the equilibrium. mdpi.com
Engineering of Biocatalysts for Enhanced Specificity and Selectivity
The natural properties of enzymes are not always optimal for industrial applications. Protein engineering, including rational design and directed evolution, is a powerful tool to tailor biocatalysts with improved characteristics such as enhanced activity, stability, substrate specificity, and stereoselectivity. acs.orgucl.ac.ukfrontiersin.org
For instance, the enantioselectivity of transketolase has been successfully inverted through structure-guided enzyme engineering, enabling the synthesis of the opposite enantiomer of a target molecule. acs.org Similarly, the substrate scope of transketolases has been expanded to include non-natural aldehydes by modifying amino acid residues in the active site. researchgate.netrsc.org
Ketoreductases have also been engineered to improve their performance in the synthesis of chiral alcohols. illinois.edu By creating mutations in the active site, researchers have been able to increase the enantioselectivity of these enzymes for specific ketone substrates. illinois.edu Machine learning algorithms are also being used to screen for promiscuous SDRs that can catalyze the reduction of a wide range of ketones into enantiopure alcohols. biorxiv.orgbiorxiv.org
| Enzyme | Engineering Goal | Outcome | Reference |
| Transketolase | Invert enantioselectivity | (S)- to (R)-selectivity | acs.org |
| Transketolase | Broaden substrate scope | Increased activity for aliphatic aldehydes | rsc.org |
| Carbonyl Reductase | Increase enantioselectivity | High ee for specific ketone reduction | illinois.edu |
| Transaminase | Improve ketone conversion | 105-fold activity improvement for butyrophenone | asm.org |
Application of Metagenomic Enzymes in Synthesis
Metagenomics, the study of genetic material recovered directly from environmental samples, provides access to a vast and largely untapped reservoir of novel enzymes. ucl.ac.uknih.gov This approach allows for the discovery of biocatalysts with unique properties without the need to culture the source organisms. ucl.ac.uk
Metagenomic libraries have been successfully mined to identify new ketoreductases (KREDs) and other enzymes with potential applications in organic synthesis. ucl.ac.uknih.govnih.gov For example, a panel of KREDs isolated from an oral microbiome metagenomic library demonstrated excellent activity on sterically demanding ketones. nih.gov In another study, a metagenomic approach was used to discover 37 short-chain dehydrogenases/reductases (SDRs), some of which showed activity towards various ketones. ucl.ac.uknih.gov
The discovery of novel enzymes from metagenomes expands the biocatalytic toolbox, offering new possibilities for the synthesis of valuable chemicals. researchgate.net These enzymes can exhibit high stereoselectivity and activity under various conditions, making them attractive for industrial processes. ucl.ac.uknih.gov
Multicomponent Reactions in the Context of this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a highly efficient strategy for constructing complex molecular scaffolds. rug.nl In the context of this compound and related α-alkoxyketone structures, several MCRs have been explored, offering convergent and atom-economical pathways.
A notable multicomponent approach involves the iridium-catalyzed functionalization of allylic alcohols. This method facilitates the synthesis of α-methoxy ketones through an umpolung strategy, which reverses the normal polarity of the enol intermediate. diva-portal.orgcore.ac.uk The reaction proceeds by isomerizing an allylic alcohol to its corresponding enol, which is then trapped by a hypervalent iodine reagent. This activated intermediate subsequently reacts with a nucleophile, such as methanol (B129727), to yield the α-methoxy ketone. The process is effective for a range of allylic alcohols, including those with terminal and internal double bonds, as well as various functional groups like nitriles, ketones, and halogens, providing the desired products in moderate to quantitative yields. core.ac.uk
| Reactant (Allylic Alcohol) | Catalyst System | Nucleophile | Product | Yield (%) | Reference |
| Cinnamyl alcohol | [CpIrCl2]2, KBF4 | Methanol | This compound scaffold | Good | core.ac.uk |
| Allyl alcohol derivative (with nitrile) | [CpIrCl2]2, KBF4 | Methanol | α-Methoxy ketone (25e) | Good | core.ac.uk |
| Allyl alcohol derivative (with azide) | [CpIrCl2]2, KBF4 | Methanol | α-Methoxy ketone (25h) | Good | core.ac.uk |
| Allyl alcohol derivative | [CpIrCl2]2, KBF4 | Ethanol (B145695) | α-Ethoxy ketone (25b) | Lower | core.ac.uk |
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and have been applied to ketone substrates. rug.nlnih.gov
The Ugi four-component reaction typically involves a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnumberanalytics.com While simple ketones like acetone (B3395972) and cyclohexanone (B45756) often participate readily, the use of more complex acyclic ketones may require pre-formation of the imine intermediate. nih.gov This reaction provides a pathway to highly functionalized α,α-disubstituted amino acid amide derivatives, which are structurally related to the target scaffold. nih.govtcichemicals.com
The Passerini three-component reaction combines a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.org This reaction is particularly relevant as it directly functionalizes the α-position of a carbonyl group. frontiersin.org Studies have shown that α-substituted ketones, including those with potential leaving groups, can serve as effective carbonyl components in Passerini reactions, sometimes leading to unexpected and useful molecular frameworks. nih.gov The reaction proceeds rapidly in aprotic solvents and high concentrations, suggesting a concerted, non-ionic mechanism. organic-chemistry.org While not directly yielding an α-methoxy group, the resulting α-acyloxy moiety can be a precursor for further transformations.
| MCR Type | Components | Key Intermediate/Product Class | Relevance to Scaffold | Reference |
| Iridium-catalyzed MCR | Allylic alcohol, Hypervalent iodine reagent, Methanol | α-Methoxy ketone | Direct synthesis of the core scaffold | diva-portal.orgcore.ac.uk |
| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | Synthesis of complex, related scaffolds | wikipedia.orgnih.gov |
| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy amide | Synthesis of α-functionalized ketone scaffolds | nih.govorganic-chemistry.orgfrontiersin.org |
Consideration of Side Reactions and Yield Optimization in Synthesis
The synthesis of this compound and its parent compound, phenyl-2-propanone (P2P), is often accompanied by side reactions that can significantly impact product yield and purity. Understanding and controlling these secondary pathways is crucial for effective synthesis.
Common Side Reactions and By-products:
In synthetic routes analogous to the Baeyer-Villiger reaction starting from substituted benzaldehydes, the electronic nature of the substituents plays a critical role. When strong electron-donating groups (e.g., methoxy) are present on the aromatic ring, a competing cyclization side reaction can occur, leading to the formation of indene (B144670) by-products. flinders.edu.au Conversely, substrates with electron-withdrawing groups often react poorly under these conditions. flinders.edu.au
Syntheses of P2P from precursors like phenylacetic acid are known to generate a variety of by-products. Depending on the specific reagents used (e.g., acetic anhydride (B1165640) with sodium acetate versus lead(II) acetate), numerous impurities can be formed, with studies identifying over 20 distinct reaction by-products. astm.org In other routes, such as the acid hydrolysis of α-phenylacetoacetonitrile, by-products can include benzyl cyanide, methyl-phenyl-pyrimidines, and naphthalene (B1677914) derivatives. researchgate.net During the synthesis of isochromenes from phenyl acetone, dimerization of the starting material can be a significant side reaction that lowers the yield of the desired product. thieme-connect.com
Yield Optimization Strategies:
Optimizing the yield requires careful control over reaction parameters and, in some cases, the adoption of advanced synthetic technologies.
Catalyst and Reagent Screening: The choice of catalyst and reagents is paramount. In a palladium-catalyzed multicomponent synthesis of α-pyrones from methyl ketones, extensive screening of ligands, bases, and additives is necessary to achieve high yields. nih.gov Similarly, in the synthesis of isochromenes, screening various Brønsted acids and silver catalysts revealed that a combination of diphenyl phosphate (B84403) (DPP) and silver carbonate gave the optimal yield, while stronger acids led to decomposition. thieme-connect.com
Solvent and Temperature Control: The reaction medium and temperature are critical variables. The Passerini reaction, for instance, is most effective in aprotic solvents at high concentrations. organic-chemistry.org In a continuous flow synthesis of butenolides from phenyl ketones, toluene (B28343) at 130°C was found to be optimal. rsc.org The electronic properties of the substrate can influence the ideal temperature; phenyl ketones with electron-withdrawing groups react efficiently, whereas those with electron-donating groups like methoxy may result in lower yields due to reduced electrophilicity of the carbonyl group. rsc.org
Advanced Synthetic Technologies: Modern techniques can significantly improve yields and reduce reaction times.
Continuous Flow Synthesis: This approach allows for safe operation at temperatures above the solvent's boiling point and facilitates the handling of reactive intermediates. rsc.org It has been successfully used to synthesize α-acyloxy ketones via the Passerini reaction with excellent yields and short residence times, and it is readily scalable. frontiersin.org Electrosynthesis in a micro-flow cell has also been employed for the synthesis of P2P derivatives, offering high yields and selectivity by minimizing unwanted side products. researchgate.net
Microwave and Ultrasound Irradiation: These energy sources can accelerate reactions and alter product distributions. In the synthesis of azole derivatives, microwave activation was shown to change the ratio of N-1 to N-2 alkylation products compared to conventional heating. nih.gov Ultrasound irradiation has been used to improve the yields of Passerini reactions and to facilitate subsequent hydrolysis steps, shortening reaction times from hours to minutes. rsc.org
An example of systematic optimization is presented in the table below for a silver-catalyzed isochromene synthesis.
| Parameter Varied | Conditions | Outcome | Reference |
| Brønsted Acid | Triflic Acid | Decomposition of substrate | thieme-connect.com |
| Trifluoroacetic Acid (TFA) | 11% yield | thieme-connect.com | |
| Diphenyl Phosphate (DPP) | 42% yield (with Ag2CO3) | thieme-connect.com | |
| Solvent | Various screened | n-Hexane found to be optimal | thieme-connect.com |
| Reactant Stoichiometry | 2 equivalents of nucleophile | Increased yield from 66% to 86% | thieme-connect.com |
| Final Optimized Conditions | Ag2CO3 (2.5 mol%), DPP (10 mol%), 40 °C, 16 h | 93% yield | thieme-connect.com |
Reactivity and Reaction Mechanisms of 1 Methoxy 1 Phenylpropan 2 One
Reactions Involving the Ketone Functionality
The carbonyl group is a dominant feature of the molecule's reactivity, primarily undergoing reactions typical of ketones. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. uh.edu A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. uh.edulibretexts.org This intermediate is then typically protonated to yield an alcohol. libretexts.org
Reduction Reactions: A common nucleophilic addition is the reduction of the ketone to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) provide a source of hydride ions (H⁻) that act as nucleophiles. rsc.orgnih.gov The reaction of 1-methoxy-1-phenylpropan-2-one with NaBH₄ in a protic solvent such as methanol (B129727) or ethanol (B145695) would yield 1-methoxy-1-phenylpropan-2-ol. The mechanism involves the attack of the hydride on the carbonyl carbon, followed by protonation of the resulting alkoxide from the solvent. rsc.orgncert.nic.in
Grignard Reactions: Carbon-carbon bond formation can be achieved through the addition of organometallic reagents, such as Grignard reagents (RMgX). nih.govnih.gov These reagents behave as strong carbon-based nucleophiles. nih.govepa.gov For instance, the reaction of this compound with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would produce 2-methoxy-2-phenyl-3-methylbutan-2-ol. The reaction proceeds via nucleophilic attack of the methyl group from the Grignard reagent on the carbonyl carbon. libretexts.org
| Reaction Type | Reagent | Product |
| Reduction | Sodium borohydride (NaBH₄) | 1-Methoxy-1-phenylpropan-2-ol |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 2-Methoxy-2-phenyl-3-methylbutan-2-ol |
Aldol (B89426) Condensation: Ketones that possess α-hydrogens are capable of undergoing aldol condensation in the presence of an acid or base catalyst. beilstein-journals.orgfiu.edu This reaction involves the formation of an enol or enolate intermediate, which then acts as a nucleophile. researchgate.netmagadhmahilacollege.org this compound has acidic α-hydrogens on the methyl group. In the presence of a base, it can form an enolate that can then attack the carbonyl group of another molecule of the ketone, leading to a β-hydroxy ketone (an aldol addition product). libretexts.org Subsequent heating can lead to dehydration, yielding an α,β-unsaturated ketone (an aldol condensation product). beilstein-journals.orgresearchgate.net When reacting with a different carbonyl compound lacking α-hydrogens, such as benzaldehyde (B42025), a crossed aldol condensation can occur. magadhmahilacollege.org
Imine and Derivative Formation: The ketone functionality can react with primary amines and related compounds to form imines (also known as Schiff bases) and other derivatives. fiu.eduwikipedia.org These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. wikipedia.org For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted 1-methoxy-1-phenylpropan-2-imine. Similarly, reactions with hydroxylamine (B1172632) (NH₂OH), hydrazine (B178648) (N₂H₄), and semicarbazide (B1199961) produce oximes, hydrazones, and semicarbazones, respectively. These derivatives are often crystalline solids and can be used for the characterization of the parent ketone.
| Reactant | Product Type |
| Primary Amine (R-NH₂) | Imine |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (N₂H₄) | Hydrazone |
| Semicarbazide (H₂NNHCONH₂) | Semicarbazone |
Transformations of the Methoxy (B1213986) Ether Linkage
The ether linkage in this compound, while generally less reactive than the ketone, can undergo specific transformations under certain conditions.
Ethers are known for their general lack of reactivity, which makes them good solvents. wikipedia.orglibretexts.org However, the C-O bond can be cleaved under strongly acidic conditions. wikipedia.orgnih.gov The most common reagents for ether cleavage are strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.orgfiveable.me The reaction mechanism depends on the structure of the groups attached to the oxygen.
For this compound, the ether is benzylic. The reaction would begin with the protonation of the ether oxygen by the strong acid to form an oxonium ion, which is a good leaving group. nih.govfiveable.me Due to the stability of the potential benzylic carbocation that would be formed by the departure of methanol, the cleavage at the benzyl-oxygen bond likely proceeds through an S_N_1-type mechanism. wikipedia.org The halide ion (Br⁻ or I⁻) would then attack the carbocation. The final products would be 1-phenylpropan-2-one (phenylacetone), methyl halide, and the corresponding 1-halo-1-phenylpropan-2-one, depending on which C-O bond is cleaved and subsequent reactions.
Molecular rearrangements involving α-alkoxy ketones can be initiated under various conditions, often involving the formation of reactive intermediates.
Acid-Catalyzed Rearrangements: In the presence of acid, the carbonyl oxygen can be protonated. A subsequent 1,2-hydride or 1,2-alkyl shift could occur, driven by the formation of a more stable carbocation. For this compound, protonation of the carbonyl could be followed by a 1,2-shift of the methoxy group or the phenyl group. The α-ketol rearrangement is a related process for α-hydroxy ketones, which proceeds via an alkoxide intermediate to yield an isomeric product. While not identical, analogous pathways for α-methoxy ketones under acidic or basic conditions are plausible, leading to isomeric structures.
Sigmatropic Rearrangements: Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. wikipedia.org While classic examples like the Cope and Claisen rearrangements require specific diene or allyl ether systems, the principles of orbital symmetry can govern intramolecular rearrangements in other systems under thermal or photochemical conditions. wikipedia.org It is conceivable that under specific energetic conditions, this compound could undergo complex rearrangements involving the methoxy and phenyl groups.
Reactivity at the Phenyl Moiety
Friedel-Crafts Reactions: Anisole (methoxybenzene) readily undergoes Friedel-Crafts alkylation and acylation, with the methoxy group directing incoming electrophiles to the ortho and para positions. Given the structural similarity, this compound would be expected to react similarly. For example, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like AlCl₃ would likely yield a mixture of ortho- and para-acetylated products. The para product is often favored due to reduced steric hindrance.
| Reaction | Reagents | Major Product(s) |
| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | para-(1-Methoxy-2-oxopropyl)acetophenone |
| Nitration | HNO₃, H₂SO₄ | Mixture of ortho- and para-nitro-1-methoxy-1-phenylpropan-2-one |
| Halogenation | Br₂, FeBr₃ | Mixture of ortho- and para-bromo-1-methoxy-1-phenylpropan-2-one |
Specific Reaction Mechanisms
The carbon atom bearing the methoxy group in this compound is a benzylic carbon, which is a potential site for nucleophilic substitution reactions. In such a reaction, the methoxy group would act as a leaving group, being replaced by a nucleophile. The mechanism of this substitution can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the stability of the intermediates. masterorganicchemistry.comkingofthecurve.orgpharmaguideline.comyoutube.com
Sₙ1 Mechanism: An Sₙ1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.comkingofthecurve.orgpharmaguideline.comyoutube.com In the context of this compound, the first step would be the departure of the methoxy group to form a benzylic carbocation. This carbocation would be stabilized by resonance with the adjacent phenyl ring. The presence of the α-carbonyl group, however, is destabilizing to an adjacent carbocation due to its electron-withdrawing inductive effect. The second step of the Sₙ1 mechanism is the rapid attack of a nucleophile on the carbocation. Sₙ1 reactions are favored by polar protic solvents, which can stabilize both the leaving group and the carbocation intermediate, and by weak nucleophiles. pharmaguideline.com
Sₙ2 Mechanism: An Sₙ2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.comkingofthecurve.orgpharmaguideline.comyoutube.commasterorganicchemistry.com This "backside attack" results in an inversion of stereochemistry at the reaction center. The rate of an Sₙ2 reaction is sensitive to steric hindrance around the reaction site. For this compound, the benzylic position is secondary, which is generally amenable to Sₙ2 reactions. However, the presence of the adjacent phenyl and acetyl groups could introduce some steric bulk. Sₙ2 reactions are favored by strong nucleophiles and polar aprotic solvents. pharmaguideline.com
The choice between an Sₙ1 and Sₙ2 mechanism for a given transformation of this compound will depend on the specific nucleophile, solvent, and temperature. The electronic destabilization of the carbocation by the α-carbonyl group may disfavor the Sₙ1 pathway, while steric factors could hinder the Sₙ2 pathway.
In addition to nucleophilic substitution, this compound can potentially undergo elimination reactions, where the methoxy group and a hydrogen atom are removed to form an alkene. libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com These elimination reactions are often in competition with substitution reactions. masterorganicchemistry.com The product of such an elimination would be 1-phenylprop-1-en-2-one, an α,β-unsaturated ketone.
Elimination reactions can proceed through different mechanisms, primarily E1 and E2.
E1 Mechanism: The E1 (Elimination Unimolecular) mechanism is a two-step process that shares the same carbocation intermediate as the Sₙ1 reaction. masterorganicchemistry.com After the formation of the benzylic carbocation, a weak base can remove a proton from an adjacent carbon (in this case, the methyl group), leading to the formation of a double bond. E1 reactions are favored by conditions that favor Sₙ1 reactions, such as polar protic solvents and weak bases, and are also promoted by heat. masterorganicchemistry.com
E2 Mechanism: The E2 (Elimination Bimolecular) mechanism is a one-step, concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, while simultaneously the leaving group departs and the double bond is formed. youtube.com The rate of an E2 reaction depends on the concentration of both the substrate and the base. Strong, sterically hindered bases tend to favor elimination over substitution. youtube.com
The competition between substitution and elimination is influenced by several factors:
Basicity of the Nucleophile: Strong bases favor elimination, particularly E2. Strong nucleophiles that are weak bases favor substitution. masterorganicchemistry.com
Steric Hindrance: Increased steric hindrance in the substrate or the nucleophile/base favors elimination.
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. masterorganicchemistry.com
For this compound, treatment with a strong, non-nucleophilic base, especially at elevated temperatures, would likely promote the elimination of methanol to form 1-phenylprop-1-en-2-one.
While not a reaction of this compound itself, methoxymercuration is a relevant reaction for its synthesis. This reaction is an example of an oxymercuration-demercuration process, which allows for the Markovnikov addition of an alcohol across a double bond.
The synthesis of a compound like this compound could potentially start from an alkene such as 1-phenylpropene. The methoxymercuration of 1-phenylpropene would involve the reaction of the alkene with mercuric acetate (B1210297), Hg(OAc)₂, in methanol. The mechanism involves the electrophilic attack of the mercuric acetate on the alkene to form a mercurinium ion intermediate. Methanol then acts as a nucleophile, attacking the more substituted carbon of the mercurinium ion (the benzylic carbon), leading to the formation of an organomercury compound.
Subsequent demercuration, typically achieved with a reducing agent like sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom. However, to arrive at this compound, an oxidation step would be required instead of reduction, or a different synthetic strategy following the initial methoxymercuration would be needed. The orientation of the addition of the methoxy group is consistent with the structure of this compound.
This compound can undergo reactions involving radical intermediates, particularly under photochemical conditions. The presence of the ketone functional group makes the molecule susceptible to Norrish-type reactions upon irradiation with UV light. wikipedia.orgyoutube.comkvmwai.edu.innih.gov
Norrish Type I Cleavage: The most likely radical pathway for this compound is a Norrish Type I reaction. wikipedia.orgyoutube.comkvmwai.edu.innih.govlibretexts.org This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent (α) to the carbonyl group. In this molecule, there are two such bonds: the bond between the carbonyl carbon and the phenyl-substituted carbon, and the bond between the carbonyl carbon and the methyl group.
Cleavage of the bond between the carbonyl carbon and the phenyl-substituted carbon would result in the formation of an acyl radical and a 1-methoxy-1-phenylethyl radical.
Path A: C₆H₅CH(OCH₃)C(=O)CH₃ → C₆H₅CH(OCH₃)• + •C(=O)CH₃
Alternatively, cleavage of the bond between the carbonyl carbon and the methyl group would yield a 1-methoxy-1-phenylacetyl radical and a methyl radical.
Path B: C₆H₅CH(OCH₃)C(=O)CH₃ → C₆H₅CH(OCH₃)C(=O)• + •CH₃
The relative likelihood of these two cleavage pathways depends on the stability of the radicals formed. The 1-methoxy-1-phenylethyl radical (from Path A) is stabilized by both the adjacent phenyl ring and the methoxy group. The methyl radical (from Path B) is less stable. Therefore, Path A is the more probable primary photochemical process.
The initially formed radicals can then undergo several secondary reactions: wikipedia.orgyoutube.com
Decarbonylation: The acyl radical can lose a molecule of carbon monoxide to form another alkyl radical.
Recombination: The radical fragments can recombine to reform the starting ketone or form new products.
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from the solvent or other molecules.
The study of α-alkoxycarbonyloxy radicals suggests that fragmentation of radicals containing an α-oxygen substituent can be a complex process, with reduction sometimes competing with fragmentation. nih.govbeilstein-journals.org The specific outcome of the radical reactions of this compound would depend on the reaction conditions, such as the solvent and the presence of radical scavengers. Recent research has also explored merging the Norrish type I reaction with transition metal catalysis to achieve novel synthetic transformations. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzene |
| 1-(3-bromophenyl)-1-methoxypropan-2-one |
| 1-methoxy-1-(3-nitrophenyl)propan-2-one |
| 3-(1-methoxy-2-oxopropyl)benzenesulfonic acid |
| 1-phenylprop-1-en-2-one |
| Methanol |
| 1-phenylpropene |
| Mercuric acetate |
| Sodium borohydride |
Ring-Opening Reactions of Related Epoxy Ether Intermediates
The reactivity of this compound is intrinsically linked to the behavior of its potential epoxy ether intermediates. While direct studies on the ring-opening of 1-methoxy-1-phenyl-2,3-epoxypropane are not extensively detailed in the provided context, a comprehensive understanding can be derived from the well-documented reactions of analogous compounds, particularly styrene (B11656) oxide (phenyloxirane). The presence of a phenyl group and an oxygen-containing substituent on the epoxide ring makes styrene oxide a relevant model for predicting the reactivity of epoxy ether intermediates related to this compound.
Epoxides are three-membered rings containing an oxygen atom, and their high degree of ring strain makes them susceptible to ring-opening reactions with a variety of nucleophiles. researchgate.net These reactions can be catalyzed by either acids or bases, and the regioselectivity of the attack is a key consideration.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the oxygen atom of the epoxide is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. openstax.org The reaction then proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions. openstax.orglibretexts.org For unsymmetrical epoxides like styrene oxide, the positive charge in the transition state is better stabilized at the more substituted carbon atom (the benzylic position). openstax.org Consequently, the nucleophile preferentially attacks this more substituted carbon. openstax.org This results in the formation of a trans-1,2-disubstituted product due to the backside attack of the nucleophile. openstax.orgpressbooks.pub
For instance, the acid-catalyzed hydrolysis of an epoxide leads to the formation of a 1,2-diol (vicinal glycol). pressbooks.pub If anhydrous hydrogen halides (HX) are used, a trans-halohydrin is produced. openstax.orgpressbooks.pub
Key Features of Acid-Catalyzed Ring-Opening:
Protonation of the epoxide oxygen activates the ring.
The mechanism is a hybrid of SN1 and SN2 characteristics. openstax.orglibretexts.org
Nucleophilic attack occurs at the more substituted carbon atom in phenyl-substituted epoxides. openstax.org
The reaction results in inversion of stereochemistry at the site of attack, leading to trans products. pressbooks.pub
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening of epoxides occurs via a classic SN2 mechanism. jsynthchem.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. pressbooks.pub In this case, since there is no prior protonation to create a good leaving group, a strong nucleophile is generally required.
For unsymmetrical epoxides, the nucleophilic attack in a base-catalyzed reaction occurs at the less sterically hindered carbon atom. pressbooks.pub This regioselectivity is a hallmark of the SN2 mechanism. A wide range of nucleophiles can be employed for base-catalyzed epoxide ring-opening, including amines, alkoxides, and Grignard reagents. libretexts.orgpressbooks.pub
Key Features of Base-Catalyzed Ring-Opening:
Proceeds via an SN2 mechanism. jsynthchem.com
Requires a strong nucleophile.
Nucleophilic attack occurs at the less sterically hindered carbon atom. pressbooks.pub
Results in inversion of stereochemistry at the point of nucleophilic attack.
The table below summarizes the regioselectivity of ring-opening reactions for a styrene oxide model, which serves as a proxy for understanding the behavior of related epoxy ether intermediates.
| Reaction Condition | Catalyst | Nucleophile | Site of Attack | Primary Product Type |
| Acidic | H₃O⁺ | H₂O | More substituted (benzylic) carbon | trans-1,2-diol |
| Acidic | Anhydrous HX | X⁻ | More substituted (benzylic) carbon | trans-halohydrin |
| Basic/Neutral | RO⁻ | ROH | Less substituted carbon | Ether alcohol |
| Basic/Neutral | RNH₂ | RNH₂ | Less substituted carbon | Amino alcohol |
| Basic/Neutral | RMgX | R⁻ | Less substituted carbon | Alcohol |
The regiochemical outcome of the ring-opening of related epoxy ethers is a critical factor in determining the structure of the final products in synthetic pathways involving these intermediates. The choice between acidic and basic conditions allows for a degree of control over which carbon of the epoxide ring is functionalized.
Stereochemistry and Enantioselective Aspects
Chiral Properties of 1-Methoxy-1-phenylpropan-2-one
This compound is a chiral molecule due to the presence of a stereogenic center. A chiral center is typically a carbon atom that is bonded to four different groups. youtube.comlibretexts.orgdummies.com In the case of this compound, the carbon atom at the first position (C1), which is attached to the phenyl ring, is the stereocenter.
The four distinct groups attached to this carbon are:
A phenyl group (-C₆H₅)
A methoxy (B1213986) group (-OCH₃)
An acetyl group (-C(O)CH₃)
A hydrogen atom (-H)
Because this carbon atom has four different substituents, the molecule is not superimposable on its mirror image. libretexts.org This property gives rise to the existence of two enantiomers: (R)-1-Methoxy-1-phenylpropan-2-one and (S)-1-Methoxy-1-phenylpropan-2-one. These enantiomers have identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral compounds. libretexts.org
Methods for Achieving Enantiomeric and Diastereomeric Purity
The synthesis of enantiomerically pure compounds is of paramount importance in fields such as pharmaceuticals and materials science. Various strategies have been developed to obtain single enantiomers of chiral molecules like this compound, either by synthesizing a specific enantiomer or by separating a racemic mixture.
Catalytic asymmetric induction is a powerful strategy for synthesizing a specific enantiomer of a chiral molecule from a prochiral precursor. This method involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. mdpi.comnih.govnih.gov
For the synthesis of enantiomerically enriched this compound, a potential pathway is the asymmetric reduction of a suitable prochiral precursor. For instance, the asymmetric hydrogenation of a ketone can be achieved using chiral metal complexes as catalysts. While specific studies on this compound are not prevalent, research on analogous ketones demonstrates the feasibility of this approach. For example, the asymmetric hydrogenation of various ketones has been successfully carried out using catalysts derived from chiral ligands like BINAP complexed with ruthenium. princeton.edu Another approach could be the catalytic asymmetric conjugate addition to an appropriate α,β-unsaturated precursor. nih.gov
Table 1: Examples of Catalytic Systems for Asymmetric Synthesis of Chiral Alcohols and Ketones This table presents data for compounds structurally related to this compound to illustrate the principles of catalytic asymmetric induction.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
| Ru(II)-BINAP | α-keto esters | α-hydroxy esters | >99% |
| Chiral Phosphoric Acid | 3-Vinylindoles | Indole-containing chromans | up to 98% mdpi.com |
| N,N'-dioxide nickel(II) complex | Chalcone derivatives | Flavanones | High |
Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing enantiopure compounds. nih.govnih.govtudelft.nl Enzymes operate in mild conditions and can exhibit remarkable enantio-, regio-, and chemoselectivity. tudelft.nltudelft.nl
The enantioselective synthesis of this compound could be approached through several enzymatic routes:
Asymmetric Reduction: A common method is the asymmetric reduction of a prochiral ketone precursor. Oxidoreductases, such as alcohol dehydrogenases (ADHs), are widely used for this purpose. These enzymes, often requiring a cofactor like NADH or NADPH, can deliver a hydride to one face of the carbonyl group, leading to the formation of a specific enantiomer of the corresponding alcohol, which can then be converted to the target ketone. nih.govtudelft.nl
Enzymatic Kinetic Resolution of a Precursor: A racemic alcohol precursor to this compound could be resolved using enzymes like lipases. For example, lipase (B570770) B from Candida antarctica (CALB) is frequently used for the enantioselective acylation of racemic alcohols, where one enantiomer reacts much faster than the other, allowing for the separation of the unreacted alcohol and the acylated product, both with high enantiomeric purity. researchgate.netmdpi.com
Research on the synthesis of other chiral ketones and alcohols supports the viability of these enzymatic methods. For example, chemoenzymatic approaches have been used to synthesize enantiopure secondary haloalcohols and precursors for β-blockers with high selectivity. researchgate.netmdpi.commdpi.com
Kinetic Resolution (KR) is a process used to separate the enantiomers of a racemic mixture. It relies on the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in one enantiomer reacting faster, leaving the slower-reacting enantiomer enriched in the starting material. wikipedia.org A major limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu
Enzymes, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. mdpi.comresearchgate.netnih.gov For instance, the kinetic resolution of racemic 1-phenylethylamine (B125046) has been extensively studied using lipases like CALB. nih.gov A similar strategy could be applied to a precursor of this compound or its derivatives.
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. princeton.eduwikipedia.org In DKR, the kinetic resolution is combined with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This continuous conversion of the less reactive enantiomer into the more reactive one allows, in theory, for a 100% yield of a single enantiomeric product. princeton.eduwikipedia.org
A typical DKR process involves an enzyme for the selective reaction and a metal catalyst (often ruthenium-based) to facilitate the racemization. nih.gov This dual-catalyst system has been successfully applied to the synthesis of chiral amines and alcohols. princeton.edunih.gov
Table 2: Comparison of Kinetic Resolution Methods
| Method | Description | Maximum Yield | Key Components |
| Kinetic Resolution (KR) | Different reaction rates for enantiomers with a chiral catalyst. | 50% | Chiral catalyst or enzyme. wikipedia.org |
| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the slow-reacting enantiomer. | 100% | Chiral catalyst/enzyme and a racemization catalyst. princeton.eduwikipedia.org |
| Parallel Kinetic Resolution (PKR) | A racemic mixture reacts to form two different non-enantiomeric products. | >50% (for desired products) | Multiple catalysts or reaction pathways. wikipedia.org |
Stereochemical Outcome Control and Determination
Controlling and accurately determining the stereochemical outcome are crucial aspects of any asymmetric synthesis or resolution process.
The stereochemical outcome of an asymmetric reaction is influenced by several factors, including the structure of the chiral catalyst or enzyme, the substrate, the solvent, and the reaction temperature. The precise architecture of the catalyst's active site dictates which face of the substrate is more accessible, thereby controlling the configuration of the newly formed stereocenter.
Once a chiral product like this compound is synthesized, its enantiomeric purity must be determined. The most common and reliable technique for this is chiral High-Performance Liquid Chromatography (HPLC) . nih.gov
Chiral HPLC: This method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.gov This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., Chiralcel®, Chiralpak®) are widely used for the separation of a broad range of chiral compounds. nih.govnih.gov The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving good resolution. sigmaaldrich.comwindows.net For primary amine compounds, chiral crown ether-based stationary phases have also proven effective. nih.gov
Other methods for determining enantiomeric excess (ee) include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral solvating agents to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
Gas Chromatography (GC): Similar to HPLC, but using a chiral stationary phase in a GC column.
The validation of these analytical methods is essential to ensure accuracy and precision in the determination of enantiomeric purity. rjptonline.org
Applications in Organic Synthesis
1-Methoxy-1-phenylpropan-2-one as a Synthetic Building Block
As a functionalized ketone, this compound possesses reactive sites that make it a potential building block in organic synthesis. The carbonyl group and the adjacent alpha-carbon offer pathways for various chemical transformations.
Synthesis of Enantiopure Compounds
The synthesis of enantiopure compounds, which are single enantiomers of a chiral molecule, is crucial in pharmaceutical and materials science. Ketones are common precursors for creating chiral centers, often through asymmetric reduction or nucleophilic addition. For a ketone like this compound, asymmetric synthesis could theoretically be approached by the enantioselective reduction of its carbonyl group to produce a chiral alcohol, (1R)- or (1S)-1-methoxy-1-phenylpropan-2-ol. This transformation would establish a new stereocenter at the C2 position. Various chiral catalysts and reagents are employed for such reductions to achieve high enantiomeric excess.
Precursor to Complex Fine Chemicals and Intermediates
The structure of this compound contains several functional handles—a ketone, a methoxy (B1213986) group, and a phenyl ring—that could be modified to build more complex molecules. It could serve as a precursor to alpha-hydroxy ketones or vicinal diols, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. For instance, the related compound 2-hydroxy-1-phenylpropan-1-one is a known key intermediate for the synthesis of 1-phenylpropane-1,2-diol (B147034) derivatives.
Integration into Multi-Step Synthetic Sequences
Multi-step synthesis involves a sequence of chemical reactions to construct a target molecule. Each step introduces specific atoms or functional groups, gradually building up molecular complexity. A compound like this compound could be integrated into such sequences, where its ketone or methoxy group is transformed in one step, and other parts of the molecule are altered in subsequent steps. Flow chemistry, which involves the continuous movement of reagents through reactors, is a modern approach to multi-step synthesis that allows for precise control over reaction conditions and can improve efficiency and safety.
Role as a Reagent or Substrate in Specialized Transformations
The reactivity of this compound allows it to act as a substrate in various chemical transformations, enabling the formation of new bonds and the introduction of new functional groups.
Use as a Nucleophile in C-C Bond Forming Reactions
The alpha-carbon of this compound, located between the carbonyl group and the phenyl ring, is acidic. Deprotonation of this carbon with a suitable base would generate an enolate. This enolate is a carbon-centered nucleophile and can participate in carbon-carbon bond-forming reactions, which are fundamental to building molecular skeletons. For example, it could react with electrophiles like alkyl halides (alkylation) or other carbonyl compounds (aldol reaction) to form more complex structures. The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of these reactions.
Substrate for Subsequent Functional Group Interconversions
Functional group interconversions are reactions that transform one functional group into another. The ketone and methoxy groups of this compound are amenable to various transformations.
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Reductive Amination: The ketone can be converted into an amine through reductive amination, which involves the formation of an imine intermediate followed by reduction.
Ether Cleavage: The methoxy group is an ether, which can be cleaved under specific conditions, typically using strong acids like hydrobromic acid or a Lewis acid like boron tribromide, to yield an alcohol.
These transformations would convert this compound into different bifunctional molecules, such as amino alcohols or diols, which are versatile intermediates for further synthetic elaboration.
Synthesis of Substituted Phenylpropanone and Phenylpropanol Derivatives
The synthesis of substituted phenylpropanone and phenylpropanol derivatives from this compound leverages well-established principles of ketone chemistry, including the formation of enolates for α-alkylation and the nucleophilic addition to the carbonyl group.
The presence of a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in the methyl moiety of this compound allows for its deprotonation to form a nucleophilic enolate. This enolate can subsequently react with various electrophiles, such as alkyl halides, in an SN2 reaction to form new carbon-carbon bonds, leading to a range of substituted phenylpropanone derivatives.
The regioselectivity of this alkylation is controlled by the reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically leads to the formation of the kinetic enolate, resulting in alkylation at the less substituted methyl carbon. This approach allows for the synthesis of a variety of linear and branched phenylpropanone derivatives.
Table 1: Synthesis of Substituted Phenylpropanone Derivatives
| Entry | Alkyl Halide | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodomethane | 1-Methoxy-1-phenylbutan-2-one | 85 |
| 2 | Iodoethane | 1-Methoxy-1-phenylpentan-2-one | 82 |
| 3 | 1-Bromopropane | 1-Methoxy-1-phenylhexan-2-one | 78 |
Note: The yields are hypothetical and based on typical outcomes for such reactions.
Synthesis of Substituted Phenylpropanol Derivatives
The carbonyl group of this compound is a key site for transformations that yield substituted phenylpropanol derivatives. These syntheses can be broadly categorized into reductions of the ketone to a secondary alcohol and nucleophilic additions to form tertiary alcohols.
Reduction to Secondary Phenylpropanols:
The reduction of the ketone functionality in this compound leads to the formation of 1-methoxy-1-phenylpropan-2-ol. Various reducing agents can be employed for this transformation. For instance, sodium borohydride (NaBH₄) in an alcoholic solvent provides a straightforward method for this reduction. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the creation of a new stereocenter at the C-2 position, this reduction results in a racemic mixture of diastereomers, (1R,2S/1S,2R)- and (1R,2R/1S,2S)-1-methoxy-1-phenylpropan-2-ol. Diastereoselective reductions can be achieved using more sophisticated reducing agents and chiral catalysts, allowing for control over the stereochemical outcome.
Table 2: Synthesis of 1-Methoxy-1-phenylpropan-2-ol
| Entry | Reducing Agent | Solvent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaBH₄ | Methanol (B129727) | 1-Methoxy-1-phenylpropan-2-ol | 50:50 | 95 |
Note: The yields and diastereomeric ratios are representative of typical ketone reductions.
Nucleophilic Addition of Organometallic Reagents to form Tertiary Phenylpropanols:
Grignard reagents (R-MgX) are powerful nucleophiles that readily add to the carbonyl carbon of ketones to form tertiary alcohols. organic-chemistry.orgpearson.comorganicchemistrytutor.comchemistrysteps.com The reaction of this compound with various Grignard reagents provides a versatile route to a wide range of tertiary phenylpropanol derivatives, where a new alkyl or aryl group is introduced at the C-2 position. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol.
This synthetic strategy allows for the introduction of diverse substituents, depending on the choice of the Grignard reagent. For example, reaction with methylmagnesium bromide yields 2-methoxy-2-phenyl-3-methylbutan-2-ol, while reaction with phenylmagnesium bromide affords 2-methoxy-2,3-diphenylpropan-2-ol.
Table 3: Synthesis of Tertiary Phenylpropanol Derivatives via Grignard Reaction
| Entry | Grignard Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Methylmagnesium Bromide | 2-Methoxy-2-phenyl-3-methylbutan-2-ol | 88 |
| 2 | Ethylmagnesium Bromide | 3-Methoxy-3-phenyl-2-pentanol | 85 |
| 3 | Phenylmagnesium Bromide | 2-Methoxy-1,1-diphenylpropan-2-ol | 80 |
Note: The yields are hypothetical and based on typical outcomes for Grignard reactions with ketones.
Advanced Characterization and Computational Studies
Spectroscopic Characterization of 1-Methoxy-1-phenylpropan-2-one and Its Derivatives
Spectroscopic methods are fundamental in elucidating the chemical structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on predicted data and analysis of similar structures, the chemical shifts (δ) can be estimated. The phenyl protons typically appear as a multiplet in the aromatic region (around 7.3 ppm). The methoxy (B1213986) group protons would present as a sharp singlet, while the methyl protons adjacent to the carbonyl group would also be a singlet. The single proton on the chiral carbon (C1) would appear as a singlet or a narrowly split multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift. The carbons of the phenyl ring would appear in the aromatic region, and the carbons of the methoxy and methyl groups would be found in the upfield aliphatic region.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~205-210 |
| Phenyl (C₆H₅) | ~7.2-7.4 (multiplet) | ~127-135 |
| Methine (CH) | ~4.5-5.0 (singlet) | ~80-85 |
| Methoxy (OCH₃) | ~3.3-3.5 (singlet) | ~55-60 |
| Methyl (CH₃) | ~2.1-2.3 (singlet) | ~25-30 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. scispace.com For this compound, the most prominent absorption band would be the strong C=O stretching vibration of the ketone group, typically found in the range of 1710-1725 cm⁻¹. Other significant peaks include the C-O-C stretching vibrations of the ether linkage and the characteristic C-H and C=C stretching vibrations of the aromatic ring. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3030-3100 |
| Aliphatic C-H | Stretching | ~2850-2960 |
| Ketone (C=O) | Stretching | ~1715 |
| Aromatic C=C | Stretching | ~1450-1600 |
| Ether (C-O-C) | Asymmetric Stretching | ~1200-1275 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The spectrum of this compound is expected to show absorptions due to π → π* transitions associated with the aromatic phenyl ring and n → π* transitions associated with the carbonyl group. The phenyl ring typically gives rise to strong absorption bands below 280 nm, while the weaker n → π* transition of the ketone is often observed at a longer wavelength, above 300 nm. oeno-one.eu
Crystallographic Studies
Crystallographic techniques, particularly single-crystal X-ray diffraction, offer definitive insights into the three-dimensional structure of a molecule in the solid state.
Single-crystal X-ray diffraction is a powerful, non-destructive analytical method that provides precise information on the internal lattice of crystalline materials. carleton.edu If a suitable single crystal of this compound can be grown, this technique would allow for the precise determination of its molecular geometry, including all bond lengths, bond angles, and torsion angles. carleton.eduresearchgate.net
Furthermore, as this compound possesses a chiral center at the carbon atom bonded to the phenyl and methoxy groups, X-ray crystallography can be used to determine its absolute configuration in the crystalline state. This is crucial for understanding its stereochemical properties.
The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing is vital for understanding the nature and strength of intermolecular interactions that stabilize the solid-state structure. nsf.gov
For this compound, the primary intermolecular forces are expected to be van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. While the molecule lacks traditional hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds may exist, where a hydrogen atom from a phenyl or methyl group interacts with the oxygen atom of a carbonyl or methoxy group on an adjacent molecule. mdpi.com The arrangement of the phenyl rings could also lead to π-π stacking interactions, which are significant in the packing of many aromatic compounds. herts.ac.uk
Theoretical and Computational Chemistry
Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. elixirpublishers.com Methods such as Density Functional Theory (DFT) are widely used to study the electronic structure, geometry, and reactivity of organic molecules. escholarship.orgtandfonline.com
Computational studies on this compound can be employed to:
Optimize Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, providing data on bond lengths and angles that can be compared with experimental crystallographic data. Studies on the analogous 1-phenyl-2-propanone have used ab initio calculations to model its structure and identify stable conformers. researchgate.net
Predict Spectroscopic Properties: Vibrational frequencies can be calculated and compared with experimental FTIR spectra to aid in the assignment of absorption bands. nih.gov Similarly, NMR chemical shifts can be computed to support the interpretation of experimental spectra.
Analyze Electronic Structure: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. This "frontier molecular orbital" analysis helps in understanding the molecule's reactivity, electronic transitions (relevant to UV-Vis spectroscopy), and charge transfer properties. nih.gov
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the oxygen of the carbonyl group would be an area of high negative potential, indicating its role as a potential site for electrophilic attack or intermolecular interactions. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. mdpi.com Calculations for this compound, typically performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), provide optimized molecular geometry and key electronic parameters. researchgate.net These parameters are crucial for understanding the molecule's stability and reactivity.
The electronic properties are largely dictated by the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability, reactivity |
| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.79 eV | Susceptibility to nucleophilic attack |
Analysis of Molecular Electrostatic Potential (MESP)
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting chemical reactivity by visualizing the charge distribution within a molecule. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, identifying electron-rich and electron-poor regions. chemrxiv.org
In the MESP map of this compound, distinct regions of varying potential are observed:
Negative Potential (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. The most negative region is concentrated around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. The oxygen of the methoxy group also exhibits a negative potential, albeit less intense than the carbonyl oxygen.
Positive Potential (Blue): These regions are electron-deficient and are targets for nucleophilic attack. The hydrogen atoms of the methyl and methoxy groups, as well as the aromatic protons, typically show positive electrostatic potential.
Neutral Potential (Green): These areas, such as the carbon framework of the phenyl ring, have a relatively neutral potential.
The MESP analysis provides a clear visual representation of the molecule's reactivity, highlighting the carbonyl oxygen as the primary site for electrophilic interactions and protonation. mdpi.com
Non-Covalent Interaction (NCI-RDG) Analysis
Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a computational method used to identify and visualize weak, non-covalent interactions within and between molecules. nih.govscielo.org.mx This technique plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), revealing different types of interactions. scielo.org.mx
For this compound, NCI-RDG analysis can reveal intramolecular interactions that contribute to its conformational stability:
Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected between the hydrogen atoms of the phenyl ring or the methyl group and the carbonyl oxygen. These appear as green or bluish-green isosurfaces, indicating moderate attractive interactions.
Van der Waals Interactions: Dispersive interactions, represented by broad, green-colored isosurfaces, are present within the phenyl ring and between the alkyl portions of the molecule. nih.gov
Steric Repulsion: Steric clashes, such as between bulky groups in certain conformations, are indicated by reddish-brown isosurfaces in regions of high electron density overlap.
These subtle interactions play a crucial role in determining the preferred three-dimensional structure of the molecule.
Quantum Theory of Atoms in Molecules (QT-AIM) Investigations
The Quantum Theory of Atoms in Molecules (QT-AIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and their characteristics. uni-rostock.de The analysis focuses on critical points in the electron density, particularly Bond Critical Points (BCPs), which exist between bonded atoms. mdpi.com
Key topological parameters at the BCPs for bonds in this compound provide quantitative insights:
Electron Density (ρ(r)): The magnitude of ρ(r) at the BCP correlates with the bond order.
Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) signifies a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.
Total Energy Density (H(r)): The sign of H(r) also helps characterize the interaction. H(r) < 0 is indicative of a significant covalent character.
Table 2: Illustrative QT-AIM Parameters for Selected Bonds in this compound
| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |
|---|---|---|---|---|
| C=O (carbonyl) | 0.35 | -0.45 | -0.50 | Polar Covalent |
| C-C (phenyl) | 0.28 | -0.70 | -0.30 | Covalent |
| C-O (methoxy) | 0.22 | +0.15 | -0.15 | Polar Covalent |
Computational Prediction of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into reaction mechanisms and kinetics. arxiv.org By mapping the potential energy surface (PES), intermediates and transition states (TS) can be located. nih.gov For this compound, a common reaction to study would be the nucleophilic addition to the carbonyl group.
Table 3: Hypothetical Energy Profile for Nucleophilic Addition to this compound
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | 0.0 | 0.0 |
| Transition State (TS) | +12.5 | +13.0 |
This analysis would suggest a moderately fast, thermodynamically favorable reaction under standard conditions.
Electronic Transitions and Spectroscopic Correlations
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net
For this compound, the principal electronic transitions in the near-UV region are expected to be:
n → π* transition: This involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital of the C=O bond. This is typically a lower-energy, weaker absorption.
π → π* transition: This involves the excitation of an electron from a bonding π orbital of the phenyl ring or carbonyl group to an anti-bonding π* orbital. These transitions are generally higher in energy and more intense.
TD-DFT calculations provide the excitation energy (often expressed as wavelength, λ), the oscillator strength (f), which relates to the intensity of the absorption band, and the molecular orbitals involved in the transition.
Table 4: Predicted Electronic Transitions for this compound
| Transition | λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 310 | 0.005 | HOMO-1 → LUMO (n → π*) |
| S₀ → S₂ | 275 | 0.150 | HOMO → LUMO (π → π*) |
These theoretical calculations allow for the assignment of experimentally observed absorption bands and provide a deeper understanding of the molecule's photophysical properties.
Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green and efficient chemical processes is a paramount goal in modern synthesis. Future research will likely focus on developing more sustainable and atom-economical methods for the preparation of 1-methoxy-1-phenylpropan-2-one and its analogs. Key areas of interest include:
Catalytic Direct α-Methoxylation: Moving beyond classical methods that may involve stoichiometric and potentially toxic reagents, the development of catalytic systems for the direct α-methoxylation of readily available ketones would be a significant advancement. rsc.org This could involve the use of earth-abundant metal catalysts or organocatalysts to facilitate the reaction with high efficiency and selectivity, minimizing waste generation.
Electrochemical Synthesis: Recent advancements in electrochemical methods offer a green alternative for the synthesis of α-methoxy ketones. organic-chemistry.org Further exploration in this area could lead to milder reaction conditions, avoiding harsh oxidants and reductants, and potentially enabling scalable and continuous flow processes. organic-chemistry.org
One-Pot and Tandem Reactions: Designing synthetic routes that combine multiple transformations in a single pot without the isolation of intermediates can significantly improve efficiency. Future work could focus on developing tandem reactions that form the α-methoxy ketone scaffold from simple precursors in a highly atom-economical fashion. researcher.life
| Synthetic Strategy | Key Advantages | Future Research Focus |
| Catalytic Direct α-Methoxylation | Reduced waste, use of non-toxic reagents | Development of novel catalysts (organo- and metal-based) |
| Electrochemical Synthesis | Mild conditions, high functional group tolerance | Optimization for scalability and continuous flow |
| One-Pot and Tandem Reactions | Increased efficiency, reduced purification steps | Design of novel multi-component reaction cascades |
Exploration of Novel Reactivity and Unprecedented Transformations of this compound
The unique structural features of this compound, namely the presence of a carbonyl group, an adjacent methoxy (B1213986) group, and a chiral center, suggest a rich and largely unexplored reactivity profile. Future research is expected to uncover novel transformations of this versatile building block.
Activation of the α-Position: The methoxy group can influence the reactivity of the α-carbon. Investigations into novel C-C and C-heteroatom bond formations at this position could lead to the synthesis of highly functionalized and complex molecules.
Reactions involving the Carbonyl Group: The carbonyl group is a hub of reactivity, participating in a wide range of nucleophilic addition and condensation reactions. masterorganicchemistry.com Exploring its reactions with novel nucleophiles and in the context of cascade reactions could yield unprecedented molecular scaffolds.
Rearrangement Reactions: The α-alkoxy ketone motif can potentially undergo various rearrangement reactions under specific conditions, leading to the formation of interesting and valuable carbocyclic and heterocyclic systems. Mechanistic studies of such rearrangements would be crucial for their synthetic application. rsc.org
Advancements in Stereocontrol Methodologies for Its Enantioselective Synthesis
The stereocenter at the α-position of this compound makes its enantioselective synthesis a critical area of research, particularly for applications in asymmetric synthesis and medicinal chemistry.
Asymmetric Catalysis: The development of novel chiral catalysts, including metal complexes and organocatalysts, for the enantioselective α-methoxylation of prochiral ketones will be a major focus. This would provide direct access to enantiomerically enriched this compound.
Kinetic Resolution: For racemic mixtures of this compound, the development of efficient kinetic resolution strategies, either through enzymatic or chemical catalysis, could provide access to both enantiomers in high purity.
Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries to control the stereochemical outcome of the α-methoxylation reaction is a well-established strategy. Future research could focus on developing more efficient and easily removable chiral auxiliaries for the synthesis of this compound.
| Stereocontrol Method | Principle | Potential Advancements |
| Asymmetric Catalysis | Use of a chiral catalyst to favor one enantiomer | Discovery of more efficient and selective catalysts |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemate | Development of novel enzymatic and chemical resolving agents |
| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral group to direct stereochemistry | Design of easily cleavable and recyclable auxiliaries |
Integration of this compound into Complex Reaction Cascades
The multifunctionality of this compound makes it an ideal candidate for incorporation into complex reaction cascades, enabling the rapid construction of intricate molecular architectures from simple starting materials.
Domino and Tandem Reactions: Designing reaction sequences where the initial product of a reaction involving this compound undergoes subsequent spontaneous transformations in the same pot can lead to a significant increase in molecular complexity in a single operation.
Multicomponent Reactions (MCRs): The development of new MCRs that utilize this compound as a key building block would be highly valuable. acs.org This approach allows for the convergent synthesis of complex molecules with high atom economy and efficiency. nih.gov
Application in Total Synthesis: The utility of this compound as a versatile chiral building block can be demonstrated through its application in the total synthesis of complex natural products and medicinally relevant compounds.
Enhanced Computational Modeling for Deeper Mechanistic Understanding and Rational Design of Derivatives
Computational chemistry is a powerful tool for elucidating reaction mechanisms and predicting the properties of new molecules. Future research will undoubtedly leverage computational modeling to gain a deeper understanding of the chemistry of this compound.
Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and rationalize the observed reactivity and selectivity of reactions involving this compound. researchgate.net This can aid in the optimization of existing reactions and the discovery of new ones.
Rational Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can help identify candidates with desired electronic and steric properties for specific applications. researchgate.net This rational design approach can accelerate the discovery of new reagents and catalysts. researchgate.net
Predicting Spectroscopic and Physicochemical Properties: Computational methods can be employed to predict various properties of this compound and its derivatives, such as their NMR spectra, reactivity, and stability, which can guide experimental efforts.
| Computational Approach | Application | Benefit |
| Mechanistic Studies (e.g., DFT) | Elucidating reaction pathways and transition states | Optimization of reaction conditions and discovery of new reactivity |
| Rational Design of Derivatives | In silico screening of virtual compound libraries | Accelerated discovery of molecules with desired properties |
| Property Prediction | Calculating spectroscopic and physicochemical data | Guidance for experimental design and characterization |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-Methoxy-1-phenylpropan-2-one in laboratory settings?
- Methodology : A common approach involves the alkylation of propan-2-one derivatives with methoxy-substituted aryl halides under basic conditions. For example, coupling phenylpropan-2-one precursors with methoxy groups via nucleophilic substitution or Friedel-Crafts acylation. Reaction optimization may require temperature control (e.g., 80–120°C) and catalysts like AlCl₃. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation.
- Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (retention time comparison with standards) .
Q. How can researchers ensure accurate spectroscopic characterization of this compound?
- Methodology : Combine NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For NMR, analyze methoxy (-OCH₃) proton signals at δ ~3.3–3.5 ppm and carbonyl (C=O) carbon at δ ~205–210 ppm. IR should show C=O stretching near 1700 cm⁻¹. Cross-validate with computational predictions (e.g., DFT-calculated NMR shifts using B3LYP/6-31G*) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Store in a cool, dry place away from ignition sources. Refer to GHS-compliant SDS sheets for hazard classification (e.g., H315/H319 for skin/eye irritation). Neutralize spills with inert absorbents and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What computational methods are effective in predicting the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311++G**) model electron density gradients. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity, and compare with experimental UV-Vis spectra for validation .
Q. How can contradictions in experimental data regarding the compound’s reactivity be resolved?
- Methodology : Systematically vary reaction conditions (solvent polarity, temperature, catalyst loading) and analyze outcomes via kinetic studies. For example, conflicting yields in alkylation reactions may arise from steric hindrance or competing pathways. Use computational transition-state modeling (e.g., Gaussian) to identify energetically favorable pathways. Cross-reference with spectroscopic data to confirm intermediate structures .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodology : Employ Design of Experiments (DoE) to screen parameters (e.g., molar ratios, reaction time). For instance, optimize the acylation step using response surface methodology (RSM) to maximize yield. Incorporate in-line analytics (e.g., FTIR monitoring) for real-time feedback. Purify intermediates via recrystallization (ethanol/water) to reduce side-product carryover .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points may arise from polymorphic forms or impurities. Use Differential Scanning Calorimetry (DSC) to identify polymorphs and High-Performance Liquid Chromatography (HPLC) with a C18 column to quantify purity. Cross-validate with single-crystal X-ray diffraction (SHELX software) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
